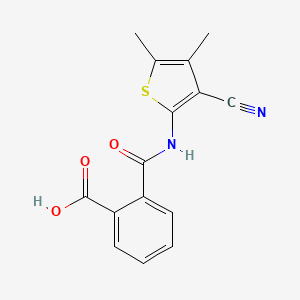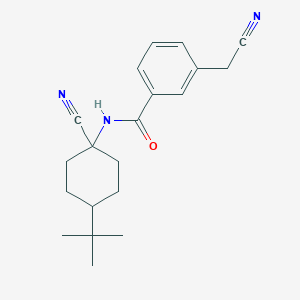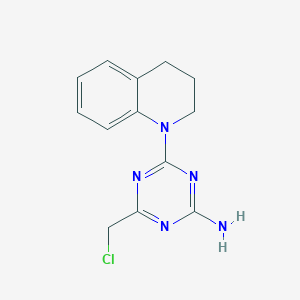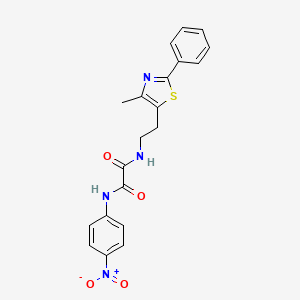![molecular formula C14H14N4O2 B2983010 N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-26-8](/img/structure/B2983010.png)
N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Pyridopyrimidines Syntheses : Gelling and Wibberley (1969) explored the synthesis of various pyridopyrimidines, including derivatives similar to the compound . Their work detailed the preparation of pyrido-oxazines from 3-aminopyridine-4-carboxylic acids and subsequent transformations into pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides (Gelling & Wibberley, 1969).
Efficient One-Pot Synthesis : Shaabani et al. (2009) reported a simple and efficient one-pot method for synthesizing 1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide derivatives. This approach involves a four-component condensation reaction, offering an effective way to create similar compounds (Shaabani et al., 2009).
Chemical Properties and Applications
Retro Diels-Alder Method : Stájer et al. (2006) described a retro Diels-Alder method for preparing pyrrolo[1,2-a]pyrimidinediones. This technique could be relevant for creating derivatives of the compound (Stájer et al., 2006).
Trifluoromethylated Analogues Synthesis : Sukach et al. (2015) focused on synthesizing trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, which includes reactions with pyrimidin-2(1H)-ones, showing the versatility in chemical modifications of related compounds (Sukach et al., 2015).
Asymmetric Hetero-Diels-Alder Reactions : Elliott et al. (1998) studied novel chiral dihydropyrimidines, indicating the potential of asymmetric synthesis involving pyrimidine derivatives. This research highlights the compound's utility in synthesizing chiral molecules (Elliott et al., 1998).
Biological and Pharmaceutical Research
Antifungal Activity : Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidines and evaluated their antifungal activities, demonstrating the potential pharmaceutical applications of compounds structurally related to the queried compound (Hanafy, 2011).
Acetylcholinesterase Enzyme Inhibitor Activity : Elumalai et al. (2014) reported on pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines showing acetylcholinesterase enzyme inhibitor activity. This indicates potential therapeutic applications in conditions like Alzheimer's disease (Elumalai et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Pyrimidines and their derivatives are a rich area of study in medicinal chemistry due to their presence in many biologically important molecules. Future research may focus on developing new synthetic methods, studying their biological activity, and designing new drugs based on pyrimidine scaffolds .
Eigenschaften
IUPAC Name |
N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-4-5-11-16-12-9(14(20)18(11)7-8)6-10(17(12)3)13(19)15-2/h4-7H,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPBNACNIHGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2982939.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2982950.png)
